molecular formula C18H19N3O3 B4085655 N-benzyl-3-nitro-4-(1-pyrrolidinyl)benzamide

N-benzyl-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4085655
M. Wt: 325.4 g/mol
InChI Key: BFAUICHYPUKHBI-UHFFFAOYSA-N
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Description

“N-benzyl-3-nitro-4-(1-pyrrolidinyl)benzamide” is a compound that contains a benzyl group, a nitro group, a pyrrolidinyl group, and a benzamide group . The benzyl group is a common substituent in organic chemistry, often used to protect reactive functional groups. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives and pharmaceuticals. The pyrrolidinyl group is a five-membered ring with one nitrogen atom and four carbon atoms. It is a common structure in many natural and synthetic compounds. The benzamide group is a carboxamide group attached to a benzene ring, which is a common structure in many pharmaceuticals.


Molecular Structure Analysis

The molecular structure of “N-benzyl-3-nitro-4-(1-pyrrolidinyl)benzamide” would be determined by the arrangement of its constituent groups . The benzyl and benzamide groups would likely be attached to the same carbon atom, with the nitro group attached to a different carbon atom. The pyrrolidinyl group would likely be attached to the nitrogen atom of the nitro group.


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-3-nitro-4-(1-pyrrolidinyl)benzamide” would depend on the reactivity of its constituent groups . The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The pyrrolidinyl group could potentially undergo reactions involving the nitrogen atom, such as alkylation or acylation.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-nitro-4-(1-pyrrolidinyl)benzamide” would be determined by its molecular structure . For example, the presence of the nitro group could make the compound more polar, which could affect its solubility in different solvents. The pyrrolidinyl group could potentially make the compound more basic, which could affect its reactivity.

Future Directions

The future directions for research on “N-benzyl-3-nitro-4-(1-pyrrolidinyl)benzamide” would likely depend on its properties and potential applications . If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials.

properties

IUPAC Name

N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(19-13-14-6-2-1-3-7-14)15-8-9-16(17(12-15)21(23)24)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAUICHYPUKHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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